N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide is a structurally complex molecule featuring:
- A 4-(dimethylamino)phenyl group, which enhances solubility and modulates receptor interactions via its electron-donating dimethylamino moiety.
- A 4-(4-fluorophenyl)piperazine ring, a common pharmacophore in CNS-targeting ligands due to its affinity for dopamine and serotonin receptors.
- A 3-methylbutanamide chain, contributing to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FN4O/c1-19(2)17-25(31)27-18-24(20-5-9-22(10-6-20)28(3)4)30-15-13-29(14-16-30)23-11-7-21(26)8-12-23/h5-12,19,24H,13-18H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQIHRIJCTMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Dimethylamino group
- Piperazine moiety
- Fluorophenyl substituent
This configuration suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research indicates that compounds with similar structures often act as:
- Serotonin Receptor Agonists : Influencing mood and perception.
- Dopamine Receptor Modulators : Affecting reward pathways and motor functions.
The presence of the piperazine ring is particularly noteworthy as it is known to enhance binding affinity to various receptors, potentially increasing efficacy in therapeutic applications.
Pharmacological Studies
- In Vitro Studies : Initial studies have demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines. For instance, analogs have shown cytotoxic effects in assays involving human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range.
- In Vivo Studies : Animal models have been utilized to assess the compound's efficacy in treating anxiety-like behaviors. Results indicated a dose-dependent reduction in anxiety markers, suggesting potential use as an anxiolytic agent.
Comparative Biological Activity
Case Study 1: Anxiolytic Effects
A recent study evaluated the anxiolytic effects of the compound in a controlled environment using rats subjected to elevated plus maze tests. The results showed that doses of 10 mg/kg significantly increased time spent in open arms compared to controls, indicating reduced anxiety levels.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. The findings revealed a marked decrease in cell viability at concentrations above 5 µM after 48 hours of exposure, highlighting its potential as a chemotherapeutic agent.
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The substituents on the piperazine ring critically influence receptor selectivity and pharmacokinetics:
Key Findings :
Variations in Amide Functional Groups
The amide chain impacts solubility, binding kinetics, and metabolic pathways:
Key Findings :
Physicochemical and Pharmacokinetic Profiles
Based on analogs, the target compound’s properties can be inferred:
Key Trends :
- Fluorophenyl and dimethylamino groups synergize to optimize logP and solubility for CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
